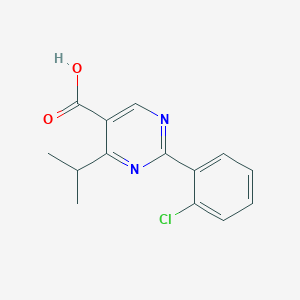

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid

Description

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 2-chlorophenyl substituent at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 5. The pyrimidine core enables diverse interactions with biological targets, while the chlorophenyl and isopropyl groups contribute to steric and electronic modulation. The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation, which may improve bioavailability .

Properties

IUPAC Name |

2-(2-chlorophenyl)-4-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-8(2)12-10(14(18)19)7-16-13(17-12)9-5-3-4-6-11(9)15/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIZEKSVMXLPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1C(=O)O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455364-19-8 | |

| Record name | 2-(2-chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

Substitution Reactions:

Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a strong base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and organolithium compounds are employed for nucleophilic substitutions.

Major Products Formed

Oxidation: Formation of 2-(2-chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid ketones or alcohols.

Reduction: Formation of this compound amines or alcohols.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine, including 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid, exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response. The compound demonstrated an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor, suggesting its potential as an anti-inflammatory agent .

In vivo studies using animal models have further confirmed the anti-inflammatory properties of this compound. For instance, it exhibited substantial reductions in paw edema and granuloma formation, indicating its effectiveness in mitigating inflammation .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. Studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring significantly influence its biological activity. For example, electron-donating groups at specific positions enhance COX-2 inhibitory activity, while modifications on the chlorophenyl moiety can affect binding affinity and selectivity .

Case Studies

Several case studies highlight the applications of this compound:

- Inhibition of COX Enzymes : A study demonstrated that derivatives with varying substituents showed distinct inhibitory profiles against COX-1 and COX-2 enzymes, with some compounds exhibiting selectivity ratios favorable for therapeutic use .

- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of this compound on human cancer cell lines using assays like sulforhodamine B, revealing promising results in inhibiting cell growth .

- Safety and Efficacy : Long-term studies are ongoing to evaluate the safety profile and efficacy of this compound in chronic inflammatory conditions and cancer therapies.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the modulation of cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis of Pyrimidine Derivatives

*Calculated based on structural analogs (see Section 2.2).

Key Findings and Analysis

Substituent Effects on Physical Properties

- Carboxylic Acid vs. Carboxamide : Carboxamide derivatives (e.g., ) exhibit higher melting points (186–242°C) compared to carboxylic acids (data unavailable), likely due to enhanced hydrogen bonding from the amide group.

- Chlorophenyl vs. Other Aryl Groups : The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce solubility in polar solvents compared to dimethylphenyl analogs (e.g., ) .

- Isopropyl vs.

Functional Group Contributions

- Carboxylic Acid : Enhances acidity (pKa ~4–5) and enables salt formation, improving bioavailability. This contrasts with carboxamide derivatives, which are neutral and may exhibit better blood-brain barrier penetration .

- Sulfanyl and Trifluoromethyl Groups : The sulfanyl group in increases lipophilicity, while the trifluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Molecular Weight and Bioactivity

- Higher molecular weight compounds (e.g., , 522.95 g/mol) may face challenges in oral bioavailability due to Lipinski’s rule limitations. The target compound (~276.5 g/mol) falls within the ideal range (<500 g/mol) for drug-likeness .

Biological Activity

2-(2-Chlorophenyl)-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This compound, part of a broader class of pyrimidines, has been studied for its interactions with cyclooxygenase (COX) enzymes and its structural activity relationships (SARs). This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 2-position with a chlorophenyl group and at the 4-position with an isopropyl group. The carboxylic acid functional group at the 5-position enhances its solubility and potential interactions with biological targets.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds within this class can inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Inhibition of COX Enzymes : In vitro assays demonstrated that this compound significantly inhibits both COX-1 and COX-2 activities. For example, IC50 values for various derivatives were reported, showing promising inhibitory effects against COX-2, which is often implicated in inflammatory diseases .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Note: Specific IC50 values for this compound need to be determined through experimental assays.

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the pyrimidine scaffold can significantly influence biological activity. The presence of electron-donating groups enhances potency, while steric hindrance can reduce efficacy. For instance, substituents at specific positions on the pyrimidine ring alter binding affinity and selectivity towards COX isoforms .

Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrimidine derivatives in animal models. The results indicated that compounds similar to this compound exhibited significant reductions in paw edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like indomethacin .

Study 2: Analgesic Properties

Another investigation assessed the analgesic properties of this compound using the hot plate test in rodents. The results showed that treatment with this pyrimidine derivative led to increased pain threshold compared to controls, suggesting central analgesic effects potentially mediated through COX inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.